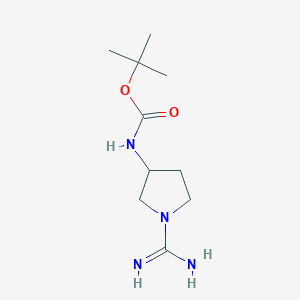![molecular formula C98H91Cl5NP4Ru2+ B12054219 (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is a chiral catalyst and ligand complex used in various asymmetric reactions. The compound is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound’s structure includes two ruthenium atoms coordinated with T-BINAP ligands and three bridging chloride ions, with a dimethylammonium counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] typically involves the reaction of ruthenium chloride with T-BINAP ligands in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex. The resulting product is purified through recrystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods
Industrial production of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The complex can undergo substitution reactions, where ligands or atoms in the complex are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere, specific temperatures, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from reactions involving (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] depend on the type of reaction and the substrates used. For example, in hydrogenation reactions, the product is often a reduced form of the substrate, while in oxidation reactions, the product is an oxidized form of the substrate.
Applications De Recherche Scientifique
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] involves the coordination of the ruthenium atoms with the T-BINAP ligands, creating a chiral environment that facilitates asymmetric catalysis. The complex interacts with substrates through coordination bonds, enabling the transfer of atoms or groups to the substrate in a stereoselective manner. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(H8-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
Uniqueness
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. Compared to similar compounds, it offers better enantioselectivity and yield in many reactions, making it a preferred choice for researchers and industrial applications.
Propriétés
Formule moléculaire |
C98H91Cl5NP4Ru2+ |
|---|---|
Poids moléculaire |
1786.1 g/mol |
Nom IUPAC |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Clé InChI |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)





![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)

![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)


![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)

